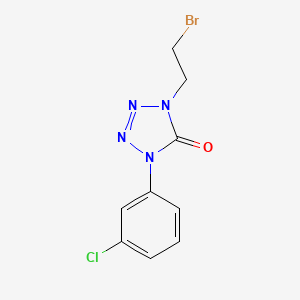

![molecular formula C23H19ClN2O2 B5570729 N-(5-苯甲酰基-10,11-二氢-5H-二苯并[b,f]氮杂卓-3-基)-2-氯乙酰胺](/img/structure/B5570729.png)

N-(5-苯甲酰基-10,11-二氢-5H-二苯并[b,f]氮杂卓-3-基)-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds within the dibenzoazepine family often involves intramolecular Friedel-Crafts cyclization, a method that has been successfully applied to produce various diastereoisomers of similar compounds, demonstrating the flexibility and efficiency of this approach in constructing the complex dibenzoazepine skeleton. An example of such synthesis is the creation of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, which serves as a precursor for the synthesis of analogues with anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016). Additionally, a biomass-involved strategy has been developed for the synthesis of N-arylated dibenzoazepines, highlighting an eco-friendly approach to generating these compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of dibenzoazepines is characterized by a tricyclic system, which can adopt different conformations depending on the substituents and stereochemistry. For instance, the azepine ring in certain dibenzoazepine derivatives adopts a conformation close to the twist-boat form, influencing the compound's overall geometry and its interaction with other molecules (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Dibenzoazepines undergo various chemical reactions, including electrophilic substitution, cycloaddition, and oxidation, which are essential for modifying their chemical structure and enhancing their biological activity. For example, reactions of N-acyldibenzazepines with m-chloroperbenzoic acid have been explored, leading to the formation of dibenzazepine oxides, demonstrating the reactivity of the azepine moiety (Ohta et al., 1984).

科学研究应用

代谢和酶促水解

研究重点在于了解相关化合物的代谢途径,强调酶促水解过程。卡马西平 10,11-氧化物是一种密切相关的化合物,它对酶促水解表现出显着的抗性,但在用卡马西平处理后在人尿中形成主要代谢物。该代谢物的形成涉及微粒体环氧化物水解酶的显着对映选择性,突出了药物代谢和酶特异性之间的复杂相互作用 (Bellucci 等,1987).

化学合成和反应性

N-丙烯酰基-10,11-二氢二苯并[b,f]氮杂卓的合成和聚合已得到描述,通过介电弛豫、脉冲核磁共振和热激发去极化技术显示了该材料的弛豫行为。这项工作有助于理解二苯并[b,f]氮杂卓环系的药理活性 (Ledwith 等,1978).

药理应用

合成了一系列 10,11-二氢-5H-二苯并[b,f]氮杂卓异羟肟酸作为组蛋白脱乙酰酶抑制剂,并检查了它们在治疗血管性认知障碍方面的潜力。特别是一种化合物在体内研究中表现出增加脑血流、减轻认知障碍和改善海马萎缩的能力,使其成为血管性认知障碍治疗的进一步评估的有希望的候选者 (Kaur 等,2019).

新型合成和生物学评估

衍生物的创新合成及其随后的生物学评估一直是一个重要的重点。例如,5-取代苯并[b]噻吩衍生物的合成,包括与所要求化学结构类似的化合物,显示出有效的抗炎活性,说明此类化合物在医学研究中的治疗潜力 (Radwan 等,2009).

属性

IUPAC Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-15-22(27)25-19-13-12-17-11-10-16-6-4-5-9-20(16)26(21(17)14-19)23(28)18-7-2-1-3-8-18/h1-9,12-14H,10-11,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYQNVBTJBZJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)NC(=O)CCl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

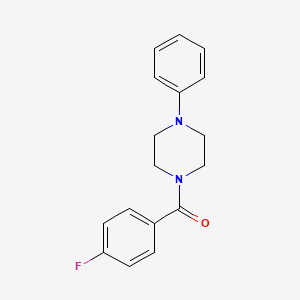

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

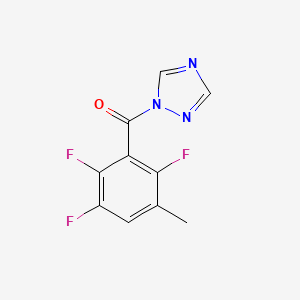

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

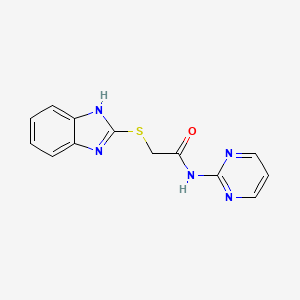

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)